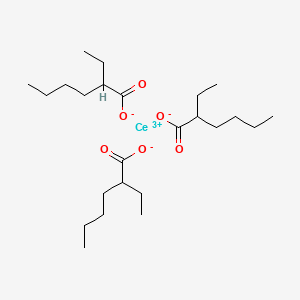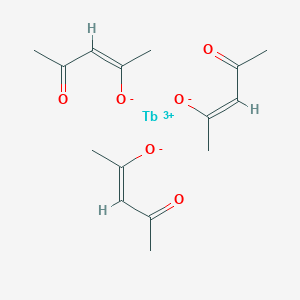
Terbium-2,4-Pentanedionate
Vue d'ensemble
Description
Terbium-2,4-Pentanedionate is a useful research compound. Its molecular formula is C15H21O6Tb and its molecular weight is 456.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Multichromophoric Complexes : 3-substituted 2,4-pentadionate ligands, a category to which Terbium-2,4-Pentanedionate belongs, are utilized in creating multichromophoric complexes. These complexes are significant for controlling energy and electron transfer processes in photoactive systems (Olivier, Harrowfield, & Ziessel, 2011).
Metalorganic Chemical Vapor Deposition : The hexafluoro-2,4-pentanedionate complex shows potential for use in metalorganic chemical vapor deposition due to its high thermal stability and unique solid-state structure (Gardiner, Brown, Kirlin, & Rheingold, 1991).
Ligand Functionality : The 2,4-pentanedionate dianion serves as a bridging ligand in various complexes and as a chelating ligand in others, demonstrating its versatility in coordination chemistry (Okeya, Yanase, Nakamura, & Kawaguchi, 1978).
Spectral and Fluorescence Properties : Derivatives like 3-Benzyl-2,4-Pentanedione exhibit promising spectral and fluorescence characteristics. These properties have potential applications in organic electronics and photocatalysis (Zhou, 2009).
Synthesis of Dinuclear Complexes : this compound is used in synthesizing novel dinuclear complexes with other compounds, exemplifying its role in the formation of complex molecular structures (Yang & Yang, 1994).
Gas-Phase Chemistry : Studies on 2,4-pentanedione in the gas phase provide insights into its reactivity with OH radicals and UV cross-section, which are crucial for understanding its environmental degradation near emission sources (Messaadia, Dib, Ferhati, & Chakir, 2015).
Surface-mediated Reaction Pathways : Research on the reaction pathways of 2,4-pentanedione on various surfaces, such as copper, offers insights into its stability and reactivity, which are important for applications in surface chemistry (Nigg, Ford, & Masel, 1998).
Electronic and Optical Devices : this compound is investigated for its solubility in supercritical carbon dioxide, impacting its use in the synthesis of materials for electronic and optical devices (Andersen, Sievers, Lagalante, & Bruno, 2001).
Propriétés
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;terbium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Tb/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKGSRIANPFVEQ-LNTINUHCSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tb+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Tb+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Tb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


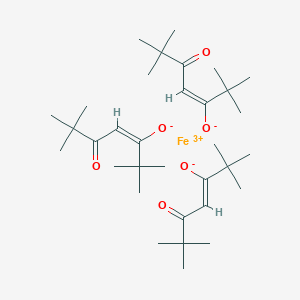
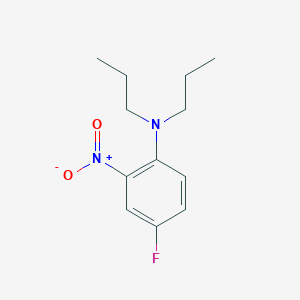
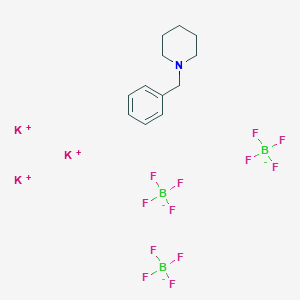
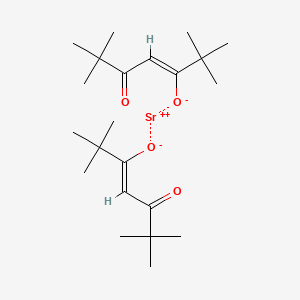
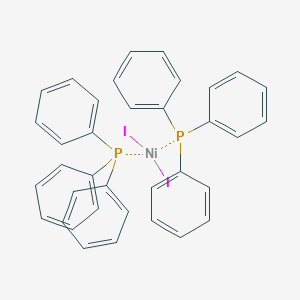


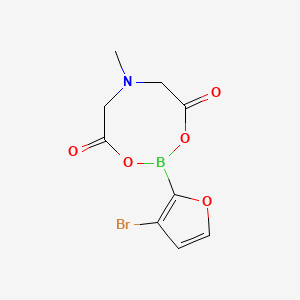
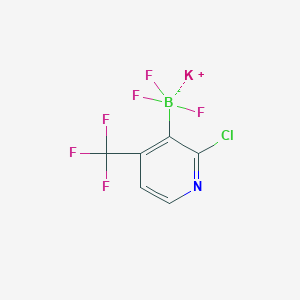

![[4-[1-(4-Acetyloxy-2-prop-2-enylphenyl)ethyl]-3-prop-2-enylphenyl] acetate](/img/structure/B8208418.png)

